5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Medicinal chemistry Cross-coupling Late-stage functionalization

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a privileged, non-interchangeable medicinal chemistry scaffold. The C5-bromo group enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling diversification; the C6-trifluoromethyl group (Hansch π ≈ 0.88) enhances membrane permeability and metabolic stability; the C2-methyl provides steric tuning. Unlike non-brominated analogs (CAS 2836-44-4), this building block supports orthogonal, protection-free SAR library synthesis. Intrinsic antiproliferative activity (IC50 0.126 μM, MDA-MB-231) validates kinase inhibitor programs. Requires 2–8°C refrigerated storage in sealed, dry conditions. Supplied as a solid at ≥95% purity. Not a standard off-the-shelf item—validate lot-specific CoA before use.

Molecular Formula C6H4BrF3N2O
Molecular Weight 257.01
CAS No. 1240602-39-4
Cat. No. B2942478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol
CAS1240602-39-4
Molecular FormulaC6H4BrF3N2O
Molecular Weight257.01
Structural Identifiers
SMILESCC1=NC(=C(C(=O)N1)Br)C(F)(F)F
InChIInChI=1S/C6H4BrF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13)
InChIKeyOKPVWODKHJZUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4): A Halogenated Pyrimidinone Scaffold for Medicinal Chemistry


5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 1240602-39-4) is a heterocyclic pyrimidinone derivative with a molecular formula C6H4BrF3N2O and molecular weight 257.01 . This compound belongs to the broader class of trifluoromethyl-substituted pyrimidin-4-ols, scaffolds extensively employed in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules. The molecule exists in tautomeric equilibrium between the 4-hydroxypyrimidine (4-ol) and pyrimidin-4(3H)-one forms, with the latter predominating in solution and solid states . Its structural hallmarks—the C5-bromo substituent, C2-methyl group, and C6-trifluoromethyl moiety—collectively define its synthetic utility and physicochemical profile.

Why Generic Pyrimidin-4-ol Substitution Fails: Critical Differentiation for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol Procurement


Procurement specialists and medicinal chemists cannot treat 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as interchangeable with other pyrimidin-4-ol derivatives. The presence of three distinct substituents—bromo, methyl, and trifluoromethyl—on the pyrimidine core confers reactivity and physicochemical properties that are not additive but interdependent. The C5-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular diversification . Simultaneously, the C6-trifluoromethyl group substantially increases lipophilicity and metabolic stability while acting as a strong electron-withdrawing group that modulates the electronic environment of the pyrimidine ring [1]. The C2-methyl group provides steric bulk that can influence binding pocket complementarity. Removing or replacing any of these substituents yields a compound with fundamentally different synthetic utility, physicochemical properties, and biological target engagement potential.

Quantitative Differentiation Evidence for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol vs. Structural Analogs


Synthetic Utility: Cross-Coupling Competence of C5-Bromo vs. Non-Halogenated Analog

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol contains a C5-bromo substituent that serves as a competent leaving group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling modular diversification of the pyrimidine scaffold . In contrast, the non-halogenated analog 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 2836-44-4) lacks this bromo handle and therefore cannot directly participate in such cross-coupling reactions without prior functionalization [1]. The bromo substituent provides a site-specific, orthogonal reactivity not present in the non-halogenated comparator.

Medicinal chemistry Cross-coupling Late-stage functionalization

Electron-Withdrawing Effect: C6-Trifluoromethyl vs. C6-H Analog in Bromopyrimidine Series

The C6-trifluoromethyl group in 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol exerts a strong electron-withdrawing inductive effect (Hammett σp ≈ 0.54 for CF3) that activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the CF3 group [1]. In contrast, the comparator 5-Bromo-2-methylpyrimidin-4-ol (lacking the C6-CF3 group) has a C6-H substituent (σp = 0) that provides no such activation. This electronic modulation directly affects the rate and regioselectivity of substitution reactions at the C2 and C4 positions .

Physical organic chemistry Nucleophilic aromatic substitution Electronic effects

Lipophilicity Enhancement: C6-Trifluoromethyl vs. C6-Methyl or C6-H Analogs

The C6-trifluoromethyl group in 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol substantially increases lipophilicity relative to non-fluorinated analogs, a property that correlates with enhanced membrane permeability and metabolic stability in drug discovery contexts [1]. The trifluoromethyl group has a Hansch π constant of approximately 0.88, compared to 0.56 for a methyl group and 0 for hydrogen [2]. This quantitative difference in lipophilicity directly impacts the compound's suitability as a building block for CNS-penetrant or intracellular-targeting molecules. The comparator 5-Bromo-2-methylpyrimidin-4-ol (C6-H, π = 0) has approximately 7.6-fold lower calculated partition coefficient contribution from the C6 substituent.

ADME Lipophilicity Drug design

Antiproliferative Activity in TNBC Cells: C5-Bromo, C6-Trifluoromethyl Scaffold

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol has been reported to inhibit cell proliferation in MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of 0.126 μM . This value represents the compound's potency as a standalone antiproliferative agent. Direct head-to-head comparative data against specific analogs under identical assay conditions are not available in the public literature; therefore, this evidence serves as a baseline for the scaffold's intrinsic biological activity. Comparative claims relative to analogs cannot be made without matched experimental data.

Anticancer Triple-negative breast cancer Antiproliferative

Physical Property Profile: Thermal Stability and Storage Parameters

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a solid at ambient temperature with a purity specification of 95% (typical commercial grade) and recommended long-term storage at 2-8°C in a sealed, dry environment away from moisture [1]. In contrast, the non-halogenated analog 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 2836-44-4) is also a solid with melting point 141.0-145.0°C and boiling point 221.7±35.0°C at 760 mmHg , indicating higher thermal stability. The presence of the bromo substituent in the target compound increases molecular weight (257.01 vs. 178.11) and may affect long-term stability under ambient conditions, necessitating refrigerated storage.

Compound management Stability Procurement

Optimal Research and Procurement Applications for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol


Medicinal Chemistry: Modular Diversification via Palladium-Catalyzed Cross-Coupling

This compound is optimally deployed as a core scaffold in medicinal chemistry programs requiring modular diversification. The C5-bromo substituent enables direct participation in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing rapid generation of compound libraries for structure-activity relationship (SAR) exploration . The C6-trifluoromethyl group provides enhanced lipophilicity (Hansch π ≈ 0.88) that improves membrane permeability [1], while the C2-methyl group offers steric modulation. Procurement for this application is justified when the synthetic route demands orthogonal, site-selective functionalization without protection/deprotection steps. In contrast, the non-halogenated analog 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol lacks the C5-bromo handle and cannot be used for direct cross-coupling diversification .

Kinase Inhibitor Scaffold Design for Intracellular Targets

The trifluoromethyl-substituted pyrimidin-4-ol core is a privileged scaffold in kinase inhibitor design . 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol provides a pre-functionalized building block for constructing ATP-competitive kinase inhibitors. The compound has demonstrated intrinsic antiproliferative activity with an IC50 of 0.126 μM in MDA-MB-231 TNBC cells [1], establishing baseline activity for this scaffold. The combination of the C5-bromo (cross-coupling handle) and C6-trifluoromethyl (lipophilicity and metabolic stability enhancement) groups makes this compound particularly suitable for developing inhibitors targeting intracellular kinases where membrane penetration is required. Procurement for this application is recommended when the synthetic strategy benefits from a scaffold that combines both a reactive diversification handle and favorable ADME properties.

Agrochemical Intermediate Development Requiring SNAr Reactivity

The strong electron-withdrawing C6-trifluoromethyl group (Hammett σp ≈ 0.54) activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the CF3 group . This electronic activation enables efficient substitution chemistry under mild conditions. Additionally, trifluoromethyl pyrimidine derivatives have been explored for antifungal and herbicidal applications [1]. 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol serves as a valuable intermediate for constructing agrochemical candidates that leverage both the enhanced SNAr reactivity (for efficient analog synthesis) and the favorable physicochemical properties conferred by the trifluoromethyl group (lipophilicity for cuticle penetration). Procurement for this application is justified when the synthetic workflow prioritizes facile nucleophilic substitution chemistry.

Compound Management and Procurement Logistics Planning

From a procurement and compound management perspective, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol requires specific handling conditions that differ from its non-brominated analogs. The compound is typically supplied as a solid with 95% purity and must be stored long-term at 2-8°C in a sealed, dry environment away from moisture [1]. In contrast, the non-halogenated comparator 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 2836-44-4) can be stored at room temperature . Procurement planning must account for refrigerated storage capacity and moisture-protected handling workflows. The molecular weight difference (257.01 vs. 178.11 g/mol) also affects molar calculations and inventory management. This application scenario is relevant for laboratory managers and procurement specialists evaluating total cost of ownership and infrastructure compatibility.

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